molecular formula C10H9F3O4S B1438726 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid CAS No. 1153070-21-3

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid

Cat. No.: B1438726
CAS No.: 1153070-21-3
M. Wt: 282.24 g/mol
InChI Key: XSPPNZHMHCELLJ-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid ( 1153070-21-3) is an organofluorine chemical building block of high interest in modern medicinal chemistry and drug design. With a molecular formula of C10H9F3O4S and a molecular weight of 282.24 g/mol, this compound features a phenylacetic acid core functionalized with a 2,2,2-trifluoroethanesulfonyl group at the para position . The incorporation of the trifluoromethyl (-CF3) group into organic compounds is a strategically important transformation in the development of New Chemical Entities (NCEs) . This functional group can significantly influence a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability, which are critical for optimizing the pharmacological profile of potential drug candidates . As such, this chemical serves as a valuable synthetic intermediate for researchers working in areas like discovery chemistry, lead optimization, and the development of novel therapeutic agents. It is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)6-18(16,17)8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPNZHMHCELLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of the Phenyl Ring

  • Reagents and Conditions : The trifluoroethanesulfonyl group can be introduced by reacting the corresponding phenyl precursor with 2,2,2-trifluoroethanesulfonyl chloride under basic conditions (e.g., triethylamine) in an inert organic solvent such as dichloromethane at room temperature. This step is typically performed via electrophilic aromatic substitution or nucleophilic aromatic substitution if the ring is suitably activated.

  • Yield and Purification : Sulfonylation yields vary but generally range from 45% to 77%, depending on reaction conditions and substrate purity. Purification is commonly achieved by aqueous workup followed by recrystallization or chromatographic methods.

Introduction of the Acetic Acid Side Chain

  • Halogenation and Alkylation : The para position to the sulfonyl group is functionalized by halogenation (chlorination or bromination) using reagents such as PCl5, POCl3, or PBr3 in organic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). This creates reactive intermediates for subsequent nucleophilic substitution.

  • Alkoxylation and Hydrolysis : Alkoxylation is carried out with alkoxides or hydroxides of alkali metals (e.g., KOH, NaOH) in alcohol solvents (methanol or ethanol), converting halogenated intermediates into esters or ethers. Subsequent acid hydrolysis, often with concentrated sulfuric acid, converts these intermediates into the free acetic acid derivative.

  • Direct Hydrolysis Alternative : Some processes allow direct hydrolysis of intermediate compounds without isolating each step, enhancing efficiency and reducing waste.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Sulfonylation 2,2,2-Trifluoroethanesulfonyl chloride, NEt3, CH2Cl2, rt 4-(2,2,2-Trifluoroethanesulfonyl)phenyl derivative Electrophilic aromatic substitution
2 Halogenation PCl5 or POCl3, THF or DMF, reflux Halogenated aromatic intermediate Chlorination preferred for better yield
3 Alkoxylation KOH or NaOH, MeOH or EtOH, reflux Alkoxy-substituted intermediate Alkoxide acts as nucleophile
4 Acid Hydrolysis Concentrated H2SO4, heat This compound Final acid formation

Detailed Research Findings

  • Intermediate Stability : The halogenated intermediates, especially chlorinated compounds, show good stability and can be handled without immediate isolation, allowing telescoping of steps to improve process efficiency.

  • Solvent Effects : Polar aprotic solvents such as DMF, NMP, and DMSO facilitate halogenation and alkoxylation steps by stabilizing ionic intermediates, improving yields.

  • Metal Salts Use : Alkali metal hydroxides or alkoxides (NaOH, KOH) are preferred bases for dehydrohalogenation and alkoxylation due to their availability and effectiveness.

  • Environmental and Economic Considerations : Avoidance of heavy metal catalysts (e.g., copper salts) is beneficial for reducing environmental impact and simplifying purification.

Data Table: Summary of Preparation Parameters

Parameter Details
Sulfonylation Reagents 2,2,2-Trifluoroethanesulfonyl chloride, NEt3
Solvents Used Dichloromethane, THF, DMF, Dioxane, Methanol, Ethanol
Halogenation Agents PCl5, POCl3, PBr3
Base for Alkoxylation KOH, NaOH
Hydrolysis Agent Concentrated H2SO4
Reaction Temperature Room temperature to reflux (25°C to 80°C)
Typical Yields 45–77% (sulfonylation), up to 93% (intermediate steps)
Purification Methods Extraction, recrystallization, sublimation

Notes on Analytical Characterization

  • NMR Spectroscopy : ^1H-NMR spectra confirm the presence of aromatic protons and methylene groups adjacent to the acetic acid moiety. Characteristic shifts for trifluoroethanesulfonyl groups appear downfield due to electron-withdrawing effects.

  • GC and HPLC : Gas chromatography and high-performance liquid chromatography are used to monitor reaction progress and purity of intermediates and final product.

  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with the trifluoroethanesulfonyl phenylacetic acid structure.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Properties: TFESPA has been studied for its potential anti-inflammatory effects. Research indicates that compounds with sulfonyl groups can modulate inflammatory pathways, making TFESPA a candidate for developing new anti-inflammatory drugs.
    • Drug Design: The trifluoroethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability. TFESPA's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases.
  • Material Science
    • Polymer Synthesis: TFESPA can be utilized in synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance. Its sulfonyl group can act as a cross-linking agent in polymer networks.
    • Coatings and Adhesives: The unique chemical structure of TFESPA allows it to be used in formulating coatings that require high durability and resistance to solvents and chemicals.
  • Biochemical Research
    • Enzyme Inhibition Studies: TFESPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding disease mechanisms and developing enzyme inhibitors as therapeutic agents.
    • Cell Culture Applications: The compound may be used in cell culture media to study cellular responses to sulfonyl-containing compounds, providing insights into cellular signaling pathways.

Case Studies

  • Case Study 1: Anti-inflammatory Activity
    A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory effects of TFESPA in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
  • Case Study 2: Polymer Development
    Research conducted at a leading materials science institute explored the use of TFESPA in synthesizing high-performance polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanesulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-[4-(Trifluoroacetamido)phenyl]acetic Acid

  • Molecular Formula: C₁₀H₈F₃NO₃
  • Molecular Weight : 247.17 g/mol
  • Key Differences :
    • Replaces the trifluoroethanesulfonyl group with a trifluoroacetamido (-NHCOCF₃) moiety.
    • The amide group increases hydrogen-bonding capacity, improving aqueous solubility compared to the sulfonyl group.
    • Used in peptide mimetics and as a precursor for bioactive molecules .

2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid

  • Molecular Formula : C₁₁H₁₄O₅S
  • Molecular Weight : 258.30 g/mol
  • Key Differences :
    • Contains a methoxyethylsulfonyl (-SO₂CH₂CH₂OCH₃) group instead of trifluoroethylsulfonyl.
    • Lacks fluorine atoms, reducing electronegativity and metabolic stability but improving synthetic accessibility.
    • Applied in polymer chemistry and as a surfactant intermediate .

2-[4-(Trifluoromethyl)phenoxy]acetic Acid

  • Molecular Formula : C₉H₇F₃O₃
  • Molecular Weight : 220.15 g/mol
  • Key Differences :
    • Substitutes the sulfonyl group with a trifluoromethyl (-CF₃) and ether (-O-) linkage.
    • Exhibits higher acidity (pKa ~3.5) due to the electron-withdrawing trifluoromethyl group.
    • Used in herbicide formulations and as a building block for agrochemicals .

Functional Analogues

2-(2,2,2-Trifluoroethanesulfonyl)acetic Acid

  • Molecular Formula : C₄H₅F₃O₄S
  • Molecular Weight : 206.14 g/mol
  • Smaller molecular size improves membrane permeability but reduces target specificity. Utilized in coordination chemistry and as a ligand for metal catalysts .

Ethyl 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetate

  • Molecular Formula : C₁₁H₁₀F₄O₂
  • Molecular Weight : 266.20 g/mol
  • Key Differences :
    • Ester derivative with a fluoro-trifluoromethylphenyl group.
    • Enhanced lipophilicity due to the ethyl ester, favoring blood-brain barrier penetration.
    • Explored in CNS drug discovery and prodrug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
This compound C₁₀H₉F₃O₄S 282.24 -SO₂CF₂CF₃ Enzyme inhibitors, receptor modulators
2-[4-(Trifluoroacetamido)phenyl]acetic acid C₁₀H₈F₃NO₃ 247.17 -NHCOCF₃ Peptide mimetics, bioactive precursors
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid C₁₁H₁₄O₅S 258.30 -SO₂CH₂CH₂OCH₃ Polymer chemistry, surfactants
2-[4-(Trifluoromethyl)phenoxy]acetic acid C₉H₇F₃O₃ 220.15 -O-C₆H₄-CF₃ Herbicides, agrochemicals
2-(2,2,2-Trifluoroethanesulfonyl)acetic acid C₄H₅F₃O₄S 206.14 -SO₂CF₂CF₃ (non-aromatic) Metal catalysts, coordination chemistry

Biological Activity

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid is a synthetic compound with significant potential in various biological applications. Its structure features a trifluoroethanesulfonyl moiety, which enhances its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H9F3O4S
  • Molecular Weight : 282.24 g/mol
  • IUPAC Name : 2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The trifluoroethanesulfonyl group facilitates strong binding interactions that can lead to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects in anti-inflammatory and anticancer applications .

Anti-inflammatory Activity

Research indicates that compounds with sulfonyl groups exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines. In particular, compounds featuring the trifluoromethyl group demonstrated varying degrees of cytotoxicity against human cancer lines like A549 and HCT116 .

CompoundCell LineIC50 (µM)
7PACA244.4
8PACA222.4
DoxorubicinPACA252.1

Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition mechanisms. It has been suggested that the presence of the trifluoroethanesulfonyl group enhances the binding affinity to target enzymes compared to other substituents .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on cell proliferation across multiple cancer cell lines. The study reported IC50 values indicating that these compounds were more effective than traditional chemotherapeutics like Doxorubicin in certain contexts .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds with the trifluoromethylsulfonamide group showed a marked reduction in activity compared to their methylsulfonamide counterparts. This suggests that while the trifluoromethyl group enhances certain interactions, it may also hinder others crucial for biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2,2,2-trifluoroethanesulfonyl)phenyl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a phenylacetic acid precursor. A common approach is reacting 4-mercaptophenylacetic acid with 2,2,2-trifluoroethyl sulfonyl chloride under alkaline conditions (e.g., NaHCO₃ in THF/water) at 0–5°C to minimize side reactions . Purification via recrystallization (using ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is recommended. Optimization should focus on controlling stoichiometry (1:1.2 molar ratio of thiol to sulfonyl chloride) and monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.6–3.8 ppm (CH₂COO⁻), δ 7.4–8.1 ppm (aromatic protons), and δ 4.2–4.5 ppm (CF₃CH₂SO₂) .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects [M-H]⁻ at m/z 313.03. Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 30% to 90% ACN over 15 min) .
  • FT-IR : Confirm sulfonyl (SO₂) stretching vibrations at 1150–1350 cm⁻¹ and carboxylic acid (C=O) at 1700–1725 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation risks .
  • Storage : Keep in a sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis of the sulfonyl group .
  • Waste Disposal : Neutralize with 10% NaOH, then incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the trifluoroethanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances the electrophilicity of the sulfonyl moiety, making it susceptible to nucleophilic attack (e.g., by amines or thiols). For mechanistic studies:

  • Kinetic Analysis : Use pseudo-first-order conditions with excess nucleophile (e.g., benzylamine) in DMF. Monitor reaction via HPLC to determine rate constants .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict activation energy barriers for sulfonate displacement .

Q. How should researchers address contradictory data in studies involving this compound, such as inconsistent biological activity results?

  • Methodological Answer :

  • Control Experiments : Verify compound purity (≥95% by HPLC) and exclude solvent effects (e.g., DMSO vs. aqueous buffer) .
  • Batch Variability : Compare multiple synthesis lots using LC-MS to detect trace impurities (e.g., residual sulfonic acid).
  • Biological Replicates : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target binding .

Q. What strategies can predict the compound’s interactions with biological targets using computational approaches?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). Focus on sulfonyl group interactions with Arg120/His90 residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions (pH 7.4, 150 mM NaCl) .
  • QSAR Modeling : Train models with descriptors like logP (2.1), polar surface area (85 Ų), and H-bond acceptors (5) to predict bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid
Reactant of Route 2
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2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid

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